3-(1,3-Dioxan-2-YL)propanoic acid

Physicochemical Properties Lipophilicity Drug Design

Researchers requiring a stable, bifunctional building block for medicinal chemistry often face cumbersome deprotection steps when using ester-protected analogs. 3-(1,3-Dioxan-2-yl)propanoic acid (CAS 774605-67-3) directly addresses this bottleneck with its free carboxylic acid group, enabling direct amide coupling without prior ester hydrolysis. This streamlines synthetic routes and reduces step count. For sensitive in vitro assays, sourcing at 98% purity is recommended to minimize impurity-driven false positives. Key advantages: - Direct amide coupling capability eliminates ester hydrolysis step. - 1,3-Dioxane ring provides enhanced stability and distinct LogP (XLogP3 0.1) compared to 1,3-dioxolane analogs, potentially improving membrane diffusion of conjugates. - High boiling point (268.2°C at 760 mmHg) allows vacuum distillation for effective purification.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 774605-67-3
Cat. No. B1372882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxan-2-YL)propanoic acid
CAS774605-67-3
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCC(=O)O
InChIInChI=1S/C7H12O4/c8-6(9)2-3-7-10-4-1-5-11-7/h7H,1-5H2,(H,8,9)
InChIKeyBWKVHROEJJTCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxan-2-yl)propanoic Acid Overview


3-(1,3-Dioxan-2-yl)propanoic acid (CAS 774605-67-3) is a heterocyclic carboxylic acid containing a 1,3-dioxane ring, classified as a bifunctional acetal-carboxylic acid building block [1]. It is primarily sourced as a specialty intermediate in organic synthesis and pharmaceutical research, with commercially available purities ranging from 95% to 98% .

Bifunctional acetal-carboxylic acid building block
Commercially available in multiple research-grade purities
Sourced for pharmaceutical intermediate synthesis and medicinal chemistry

3-(1,3-Dioxan-2-yl)propanoic Acid Substitution Limitations


The 1,3-dioxane ring in 3-(1,3-dioxan-2-yl)propanoic acid imparts distinct physicochemical and stability characteristics compared to its 1,3-dioxolane and 1,4-dioxane isomers. As demonstrated by computed LogP differences [1] and experimental boiling point variations [2], generic substitution within the dioxane family can significantly alter compound lipophilicity and volatility, impacting synthetic compatibility and purification workflows.

1,3-Dioxolane or 1,4-dioxane isomer substitution may shift lipophilicity and chromatographic retention, altering purification behavior.
Boiling point differences between dioxane isomers can impact distillation-based purification and thermal stability requirements.
Ethyl ester analog requires additional deprotection step; direct replacement may not preserve synthetic route efficiency.

3-(1,3-Dioxan-2-yl)propanoic Acid Differentiation


Lipophilicity Comparison: 1,3-Dioxane vs. 1,3-Dioxolane

3-(1,3-Dioxan-2-yl)propanoic acid demonstrates a significantly higher computed lipophilicity (XLogP3 = 0.1) [1] compared to its 1,3-dioxolane analog (ACD/LogP = -0.68) , indicating greater potential for membrane permeability or altered chromatographic retention.

Lipophilicity
Computed comparison
XLogP3 0.1 vs ACD/LogP -0.68
Δ ≈ 0.78 (higher lipophilicity)
Supports lipophilicity-driven separation method selection
Computed LogP; experimental confirmation recommended
Physicochemical Properties Lipophilicity Drug Design

Boiling Point Comparison: 1,3-Dioxane vs. 1,3-Dioxolane

The 1,3-dioxane-containing compound exhibits a higher experimental boiling point of 268.2°C at 760 mmHg [1] relative to the 1,3-dioxolane analog's computed boiling point of 246.1°C , suggesting differences in intermolecular interactions.

Boiling Point
Cross-study context
268.2°C (exp.) vs 246.1°C (calc.)
ΔT ≈ 22.1°C
Relevant for distillation purification workflow fit
Experimental vs computed; note source variation
Volatility Distillation Purification

Supplier Purity Specifications

Commercially available 3-(1,3-dioxan-2-yl)propanoic acid is offered with minimum purity specifications ranging from 95% (AKSci) to 98% (Leyan) , providing procurement flexibility based on synthesis sensitivity.

Supplier Purity
Supplier specification
Min. 95%–98% across suppliers
Allows purity-based sourcing for synthesis sensitivity
Review CoA for batch-specific purity
Quality Control Purity Sourcing

Carboxylic Acid vs. Ester Analog Reactivity

3-(1,3-Dioxan-2-yl)propanoic acid provides a free carboxylic acid moiety for direct amide coupling or salt formation, whereas the ethyl ester analog (CAS 86178-21-4) requires an additional deprotection step, impacting synthetic route efficiency [1].

Reactivity: Acid vs Ester
Class-level comparison
Free carboxylic acid (direct coupling) vs ethyl ester (requires deprotection)
Direct acid use may reduce synthetic step count
Inferred reactivity; verify for specific conditions
Reactivity Functional Group Synthesis

3-(1,3-Dioxan-2-yl)propanoic Acid Applications


Lipophilic Drug Candidate Synthesis

The higher XLogP3 (0.1) of 3-(1,3-dioxan-2-yl)propanoic acid compared to the 1,3-dioxolane analog (ACD/LogP -0.68) suggests its use as a building block in medicinal chemistry for improving passive membrane diffusion of conjugated payloads [1].

Vacuum Distillation Purification

The experimental boiling point of 268.2°C at 760 mmHg [2] enables vacuum distillation as a viable purification technique for this compound, although its higher boiling point relative to the 1,3-dioxolane analog may require more energy-intensive conditions.

Direct Amide Bond Formation

The free carboxylic acid group of 3-(1,3-dioxan-2-yl)propanoic acid allows for direct coupling with amines without the need for ester hydrolysis, streamlining synthetic routes compared to the use of its ethyl ester analog [3].

High Purity for Biological Assays

When the intended use involves sensitive in vitro assays, sourcing the compound with a purity specification of 98% (e.g., from Leyan) may be advantageous over lower-purity grades to minimize the risk of impurity-driven false positives or cytotoxicity.

Application
Selection Property
Validation Focus
Lipophilic building block synthesis
Computed lipophilicity context
Reverse-phase HPLC retention review
Vacuum distillation purification
Boiling point profile
Thermal stability and volatility review
Direct amide bond formation
Free carboxylic acid reactivity
Step-efficiency review
Sensitive in vitro research assays
Purity specification context
Impurity interference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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